(1S,3s)-3-(methylamino)-N-(propan-2-yl)cyclobutane-1-carboxamide
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Overview
Description
(1S,3s)-3-(methylamino)-N-(propan-2-yl)cyclobutane-1-carboxamide is a cyclobutane derivative with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s unique structure, featuring a cyclobutane ring substituted with a methylamino group and an isopropyl group, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s)-3-(methylamino)-N-(propan-2-yl)cyclobutane-1-carboxamide typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions of alkenes.
Introduction of the Methylamino Group: This step may involve the use of methylamine in the presence of a suitable catalyst.
Attachment of the Isopropyl Group: This can be done through alkylation reactions using isopropyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylamino group.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biochemistry: Studying its interactions with biological macromolecules.
Medicine
Drug Development: Investigating its potential as a lead compound for developing new medications.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,3s)-3-(methylamino)-N-(propan-2-yl)cyclobutane-1-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of these targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane Derivatives: Compounds with similar cyclobutane rings but different substituents.
Carboxamides: Other carboxamide compounds with varying side chains.
Uniqueness
The uniqueness of (1S,3s)-3-(methylamino)-N-(propan-2-yl)cyclobutane-1-carboxamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H18N2O |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-(methylamino)-N-propan-2-ylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C9H18N2O/c1-6(2)11-9(12)7-4-8(5-7)10-3/h6-8,10H,4-5H2,1-3H3,(H,11,12) |
InChI Key |
UUPAFGOWFQJOOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1CC(C1)NC |
Origin of Product |
United States |
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